Thiourea-13C
Overview
Description
Thiourea-13C is a compound with the linear formula H2N13CSNH2 . It has a molecular weight of 77.11 and is commonly used in various scientific applications .
Synthesis Analysis
Thiourea compounds, including this compound, can be synthesized using a one-pot three-component strategy . This method is known for its efficiency and is widely used for its material and medicinal properties .Molecular Structure Analysis
The molecular structure of this compound involves intermolecular hydrogen bond interactions . These interactions have been studied using various methods such as natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses .Chemical Reactions Analysis
This compound can form complexes with water molecules through hydrogen bonding . The nature of these molecular interactions has been investigated using RDG and AIM methods .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 170-176 °C (lit.) .Scientific Research Applications
Chemical Reactions and NMR Studies : Thiourea-13C is used in the study of chemical reactions, such as its reaction with hydrogen peroxide. This was investigated under bleaching conditions using 13C NMR spectroscopy, revealing insights into the reaction mechanism and intermediate products formed (Arifoglu, Marmer, & Dudley, 1992).
Detection of Reactive Oxygen Species (ROS) : 13C-Thiourea serves as a probe for detecting and measuring hydrogen peroxide dynamics with high sensitivity and spatiotemporal resolution, using hyperpolarized 13C magnetic resonance spectroscopic imaging. This is significant for studying diseases like cancer and neurodegenerative disorders (Wibowo et al., 2017).
Ion Transport and NMR Techniques : Thiourea groups in compounds have been shown to be effective chloride-bicarbonate exchange agents in lipid bilayer membranes, as demonstrated using ion-selective electrode and 13C NMR techniques (Andrews et al., 2011).
Antifungal Activity : Thiourea derivatives, including those containing a thiazole moiety, have been synthesized and characterized using 13C NMR among other techniques. These derivatives show potential antifungal properties, indicating a possible application in medicinal chemistry (Saeed et al., 2010).
Medical and Agricultural Applications : Thioureas, including those labeled with 13C, have medicinal applications such as in drug design, where they are used as therapeutic agents and growth regulators. They also find use in agriculture as insect growth regulators, antifungal agents, and herbicides (Shakeel et al., 2016).
Plant Growth Regulation : Thiourea is a potential plant growth regulator, improving stress tolerance in various plants. Its optimization for different crops, including maize hybrids, has been studied, indicating its utility in enhancing plant growth and yield (Sanaullah, 2016).
Green Synthesis in Medicinal Chemistry : Thioureas are synthesized using green chemistry approaches due to their significant biological activities. They are employed in the synthesis of antimicrobial and antioxidant agents, highlighting their potential in medicinal chemistry (Kumavat et al., 2013).
Melanoma Targeting : Thiourea derivatives have been shown to target melanotic melanoma, with studies demonstrating their incorporation into melanin and potential for selective targeting of melanoma cells (Mårs & Larsson, 1996).
Mechanism of Action
Target of Action
Thiourea and its derivatives, including Thiourea-13C, have been found to target several molecular pathways involved in the development of various diseases . These targets include pathways involved in antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, in cancer cells, thiourea derivatives have been found to limit angiogenesis and alter cancer cell signaling pathways . The exact mode of action can vary depending on the specific derivative and target.
Biochemical Pathways
This compound affects various biochemical pathways due to its diverse biological applications. It has been found to influence pathways related to antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial activities . The downstream effects of these pathway alterations can include the inhibition of disease progression and symptom alleviation.
Result of Action
The result of this compound’s action at the molecular and cellular level can be diverse, given its wide range of biological applications. For instance, it can lead to the inhibition of disease-related pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the alleviation of inflammation .
Safety and Hazards
Thiourea-13C is classified as Acute toxicity, oral (Category 3), Carcinogenicity (Category 2), Reproductive toxicity (Category 2), Aquatic Chronic 2, and Skin Sens. 1 . It is harmful if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and may cause an allergic skin reaction .
Future Directions
Hyperpolarized 13C MRI, which includes Thiourea-13C, is an emerging field with promising future directions . It allows for real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology .
Biochemical Analysis
Biochemical Properties
Thiourea-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiourea derivatives have been synthesized by the reaction of various anilines with CS2 . These interactions are crucial for its diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Research has demonstrated that it possesses numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Properties
IUPAC Name |
diamino(113C)methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480200 | |
Record name | Thiourea-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113899-66-4 | |
Record name | Thiourea-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiourea-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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